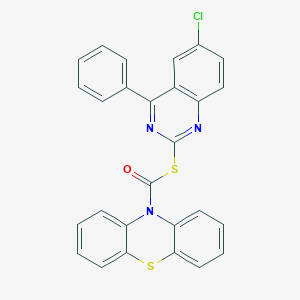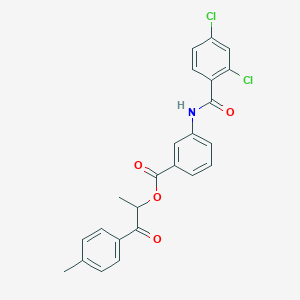
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE typically involves multiple steps. One common approach is the esterification of 3-[(2,4-dichlorobenzoyl)amino]benzoic acid with 1-Methyl-2-(4-methylphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(4-methylphenyl)-2-oxoethyl benzoate
- 3-[(2,4-Dichlorobenzoyl)amino]benzoic acid
- 1-Methyl-2-(4-methylphenyl)-2-oxoethanol
Uniqueness
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(2,4-DICHLOROBENZAMIDO)BENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C24H19Cl2NO4 |
|---|---|
Molecular Weight |
456.3g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-[(2,4-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H19Cl2NO4/c1-14-6-8-16(9-7-14)22(28)15(2)31-24(30)17-4-3-5-19(12-17)27-23(29)20-11-10-18(25)13-21(20)26/h3-13,15H,1-2H3,(H,27,29) |
InChI Key |
AUZXEOMNUXDXDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B431261.png)
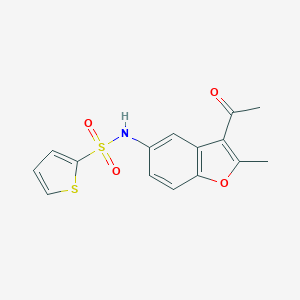
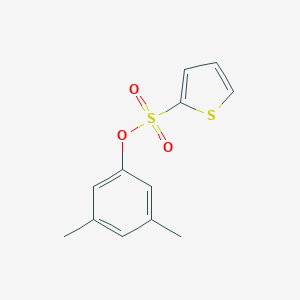
![2-(butylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431264.png)
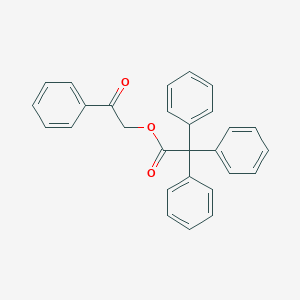
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 3-bromo-4-methylbenzoate](/img/structure/B431269.png)
![4-[1-[4-({2-Chloro-5-nitrobenzoyl}oxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenyl 2-chloro-5-nitrobenzoate](/img/structure/B431270.png)
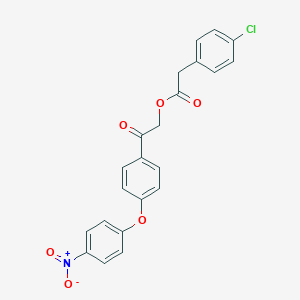
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B431273.png)
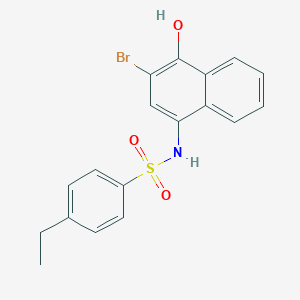
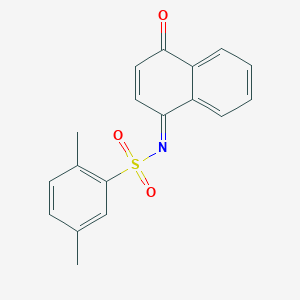
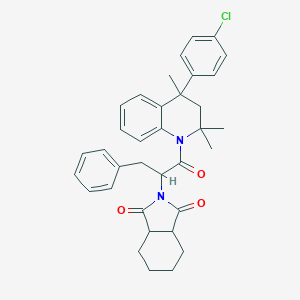
![4-(Benzyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B431281.png)
